Cas no 5676-57-3 (5-Methoxy-2-methylbenzo[doxazole)

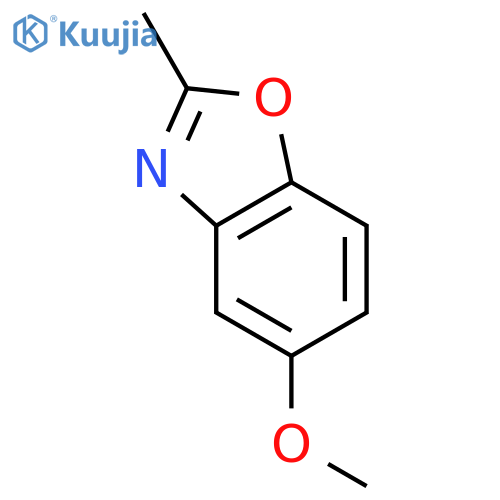

5676-57-3 structure

商品名:5-Methoxy-2-methylbenzo[doxazole

5-Methoxy-2-methylbenzo[doxazole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-methylbenzoxazole

- 5-Methoxy-2-methyl-1,3-benzoxazole

- 2-methyl-5-methoxybenzoxazole

- 5-methoxy-2-methyl-1H-benzoxazole

- 5-methoxy-2-methyl-benzooxazole

- 5-Methoxy-2-methyl-benzoxazol

- AM1083

- benzoxazole,5-methoxy-2-methyl

- EINECS 227-134-4

- 5676-57-3

- AKOS006273003

- 5-methoxy-2-methyl-benzoxazole

- DTXSID40205315

- DB-072187

- SY130011

- AC-16640

- AC6374

- SCHEMBL5228689

- MFCD00128831

- NS00033574

- AS-8316

- 5-methoxy-2-methylbenzo[d]oxazole

- 5-methyoxy-2-methyl-benzoxazole

- DTXCID40127806

- 5-METHOXY-2-METHYLBENZODOXAZOLE

- 5-Methoxy-2-methylbenzo[doxazole

-

- MDL: MFCD00128831

- インチ: InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3

- InChIKey: WCXSVOWHNXWHRT-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(C=CC(=C2)OC)O1

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.3Ų

じっけんとくせい

- 密度みつど: 1.166±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 32-34 ºC (ethyl ether hexane )

- ふってん: 250.0±13.0 ºC (760 Torr),

- フラッシュポイント: 105.0±19.8 ºC,

- ようかいど: 微溶性(2.3 g/l)(25ºC)、

- PSA: 35.26000

- LogP: 2.14480

5-Methoxy-2-methylbenzo[doxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR110870-1g |

5-Methoxy-2-methyl-1,3-benzoxazole |

5676-57-3 | 1g |

£255.00 | 2025-02-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028850-1mg |

5-Methoxy-2-methylbenzo[doxazole |

5676-57-3 | 98% | 1mg |

¥779 | 2024-05-22 | |

| Alichem | A081001715-10g |

5-Methoxy-2-methylbenzo[d]oxazole |

5676-57-3 | 98% | 10g |

$13050.82 | 2023-09-01 | |

| Alichem | A081001715-1g |

5-Methoxy-2-methylbenzo[d]oxazole |

5676-57-3 | 98% | 1g |

$4065.98 | 2023-09-01 | |

| eNovation Chemicals LLC | D917832-1g |

5-Methoxy-2-methylbenzoxazole |

5676-57-3 | 95% | 1g |

$715 | 2024-07-20 | |

| eNovation Chemicals LLC | D917832-1g |

5-Methoxy-2-methylbenzoxazole |

5676-57-3 | 95% | 1g |

$715 | 2025-02-28 | |

| AK Scientific | 2734BA-1g |

5-Methoxy-2-methylbenzoxazole |

5676-57-3 | 95% | 1g |

$420 | 2023-09-16 | |

| Chemenu | CM161206-250mg |

5-Methoxy-2-methyl-1,3-benzoxazole |

5676-57-3 | 95% | 250mg |

$*** | 2023-05-30 | |

| abcr | AB418447-1g |

5-Methoxy-2-methyl-1,3-benzoxazole; . |

5676-57-3 | 1g |

€492.90 | 2025-02-21 | ||

| A2B Chem LLC | AB69361-1mg |

5-Methoxy-2-methylbenzoxazole |

5676-57-3 | 98% | 1mg |

$292.00 | 2024-04-19 |

5-Methoxy-2-methylbenzo[doxazole 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

5676-57-3 (5-Methoxy-2-methylbenzo[doxazole) 関連製品

- 23997-94-6(2-Methylbenzodoxazol-5-ol)

- 5078-07-9(2-Methylbenzodoxazol-6-ol)

- 23999-64-6(6-Methoxy-2-methylbenzoDoxazole)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5676-57-3)5-Methoxy-2-methylbenzo[doxazole

清らかである:99%

はかる:5g

価格 ($):212.0

atkchemica

(CAS:5676-57-3)5-Methoxy-2-methylbenzo[doxazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ